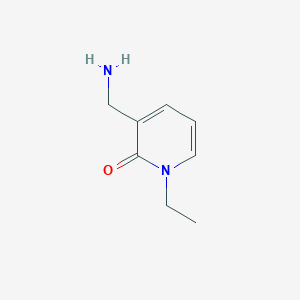

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one

Description

Chemical Identity and Nomenclature

1.1.1 Systematic Nomenclature

The compound’s IUPAC name is 3-(aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one , derived from its pyridinone core with substituents at positions 1 (ethyl) and 3 (aminomethyl). Its CAS registry number is 1310149-43-9 , and it has a molecular formula of C₈H₁₂N₂O with a molecular weight of 152.19 g/mol .

Table 1: Key Identifier Data

| Parameter | Value/Description |

|---|---|

| CAS Number | 1310149-43-9 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | O=C1C(CN)=CC=CN1CC |

| InChIKey | UHFFFAOYSA-N (from PubChem) |

1.1.2 Alternative Names

The compound is also referenced as 3-(aminomethyl)-1-ethyl-dihydropyridinone in synthetic chemistry contexts.

Historical Context and Discovery

1.2.1 Synthesis Methodologies

The compound’s synthesis aligns with classical dihydropyridinone preparation methods. Early approaches likely employed Hantzsch pyridine synthesis principles, involving β-keto esters, aldehydes, and ammonia derivatives. Modern adaptations, such as carbene-catalyzed [3+3] annulation reactions , enable high-yield one-pot synthesis (up to 99% yield) under mild conditions. These methods leverage dual activation pathways, including α,β-unsaturated acylazolium intermediates and 4-dimethylaminopyridinium salts.

1.2.2 Developmental Milestones

- Core Synthesis : Built upon foundational work in dihydropyridine chemistry, particularly the synthesis of 1,4-dihydropyridines via the Hantzsch reaction.

- Functionalization : Introduction of the aminomethyl group at the 3-position enhances reactivity, making it suitable for subsequent derivatization.

Structural Features and Functional Groups

1.3.1 Core Structure

The molecule consists of a 1,2-dihydropyridin-2-one ring with two substituents:

- Ethyl group at position 1.

- Aminomethyl group (-CH₂NH₂) at position 3.

The ring exhibits partial unsaturation, with a lactam (cyclic amide) moiety at position 2.

1.3.2 Functional Group Analysis

| Functional Group | Position | Reactivity/Role |

|---|---|---|

| Lactam (Cyclic Amide) | Position 2 | Stabilizes the dihydropyridinone ring; potential site for ring-opening reactions |

| Aminomethyl (-CH₂NH₂) | Position 3 | Nucleophilic site for alkylation, acylation, or coupling reactions |

| Ethyl (-CH₂CH₃) | Position 1 | Enhances lipophilicity; minimal reactivity under standard conditions |

1.3.3 Tautomerism and Stability

The compound’s stability is influenced by the lactam’s resonance, which prevents tautomerism to aromatic pyridines. This contrasts with non-cyclic dihydropyridines, which aromatize under oxidative conditions.

Relevance in Organic Chemistry and Medicinal Research

1.4.1 Synthetic Utility

The aminomethyl group serves as a reactive handle for further functionalization:

- Acylation : Forms amides or ureas for peptide-like structures.

- Alkylation : Introduces alkyl chains for increased hydrophobicity.

- Cross-Coupling : Enables Suzuki or Buchwald-Hartwig reactions for aryl-substituted derivatives.

1.4.2 Medicinal Applications

Dihydropyridinones are precursors to bioactive molecules, including:

- Calcium channel blockers : Analogous to nifedipine, though direct activity data for this compound are limited.

- Anticancer agents : Potential intermediates in kinase inhibitor synthesis, leveraging the lactam’s hydrogen-bonding capacity.

1.4.3 Research Trends

Recent focus includes asymmetric catalysis to generate enantiopure derivatives, critical for drug development. The compound’s role in multicomponent reactions (e.g., Biginelli-type syntheses) further underscores its versatility.

Properties

IUPAC Name |

3-(aminomethyl)-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-10-5-3-4-7(6-9)8(10)11/h3-5H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZKSNZMRVOGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Suitable Precursors

One of the classical approaches involves cyclization of amino ketones or related intermediates. This method typically proceeds through the formation of a pyridine ring system followed by reduction to obtain the dihydropyridinone.

- Starting with α,β-unsaturated carbonyl compounds or β-amino ketones , cyclization is induced under acidic or basic conditions.

- For example, α-aminoketones can undergo intramolecular cyclization with aldehydes or ketones to form the dihydropyridinone ring.

- Subsequent reduction or oxidation steps tailor the oxidation state to yield the dihydropyridinone.

- A patent describes the synthesis of dihydropyridinones via reacting α,β-unsaturated carbonyl compounds with ammonia or primary amines, followed by cyclization and oxidation steps (see).

Cross-Coupling Strategies Using Boronic Acids

Recent advances leverage palladium-catalyzed cross-coupling reactions to assemble the dihydropyridinone framework, especially for substituent diversification.

- React a pyridone derivative with a boronic acid derivative in the presence of a palladium catalyst, copper, and phosphine ligands.

- This method allows for the introduction of various aryl or heteroaryl groups at specific positions on the ring.

- A patent (see) details the synthesis of 1,2-dihydropyridinone compounds by reacting a precursor with phenylboronic acid under catalytic conditions, leading to compounds with potential therapeutic applications.

Functionalization of Pyridinone Intermediates

This approach involves starting from commercially available or easily synthesized pyridinone derivatives, then introducing the amino methyl group via nucleophilic substitution or reductive amination.

- Synthesize 1-ethyl-2-pyridinone through established methods such as cyclization of amino acids or related precursors.

- Functionalize the 2-position with a formyl group via formylation (e.g., using formylating agents like DMF or formyl chloride).

- Convert the formyl group to an amino methyl group through reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

- Literature reports the use of reductive amination of pyridinone derivatives to install amino methyl groups, with optimized conditions at elevated temperatures in ethanol or DMSO solvents (see,).

Multicomponent Reactions (MCRs) for Rapid Assembly

Multicomponent reactions provide an efficient route to synthesize dihydropyridinone derivatives, including the amino methyl functionalization.

- Combine aldehydes, β-ketoesters or β-dicarbonyl compounds, and amines under acid or base catalysis.

- The MCR pathway allows for the simultaneous formation of the pyridine ring and functional groups.

- Sharma and Singh (see) describe the synthesis of dihydropyridines via MCRs, which can be adapted for the specific substitution pattern needed for 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one .

Specific Example: Synthesis via Nucleophilic Substitution

A targeted approach involves starting from 1-ethyl-2-chloropyridinone or 2-bromo derivatives , then performing nucleophilic substitution with aminomethyl reagents.

- Prepare 1-ethyl-2-chloropyridin-2-one .

- React with aminomethyl nucleophiles (e.g., aminomethyl magnesium bromide or aminomethyl lithium) under controlled conditions.

- Purify via chromatography to obtain the target compound.

- Such halogenated pyridinone derivatives are well-documented intermediates for amino methyl functionalization, with reaction conditions optimized at room temperature or slightly elevated temperatures in polar solvents like DMF or DMSO (see,).

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridinone ring.

Reduction: Fully saturated pyridinone derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Preliminary studies suggest that 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one exhibits neuroprotective effects, making it a candidate for treatment in neurological disorders such as Parkinson's disease and multiple sclerosis. The compound's ability to modulate neurotransmitter systems indicates its potential role in protecting neuronal health and function .

Inhibition of Proteolytic Enzymes

Derivatives of this compound have been identified as competitive inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin. This property could facilitate the development of new therapeutic agents targeting these enzymes for various diseases.

Organic Synthesis Applications

Reagent in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. It can participate in reactions utilizing palladium catalysts to form new carbon-carbon bonds with aryl or vinyl halides, which are crucial steps in synthesizing complex organic molecules .

Buffering Agent

The compound acts as a non-ionic organic buffering agent that helps maintain stable pH levels in biological systems, particularly within the range of 6 to 8.5. This characteristic is essential for various biological assays and experiments where pH stability is critical.

Case Study: Neuroprotection

Research has indicated that this compound may interact with neurotransmitter receptors, impacting signaling pathways relevant to neuroprotection. Further investigations are necessary to fully elucidate these interactions and their implications for therapeutic efficacy .

Case Study: Anticancer Activity

Compounds similar to this compound have been investigated for their anticancer properties. For instance, derivatives containing the dihydropyridinone structure have shown potential against human leukemia cells and other cancer types . These findings suggest a promising avenue for further exploration of this compound's derivatives in cancer therapy.

Future Research Directions

Future studies should focus on:

- Mechanistic Studies: Investigating the detailed mechanisms by which this compound exerts its neuroprotective effects.

- Synthesis Optimization: Developing more efficient synthetic methods for producing this compound and its derivatives.

- Clinical Trials: Conducting clinical trials to evaluate the therapeutic efficacy of this compound in treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one and its analogs:

Substituent Effects and Functional Implications

Ethyl vs. Acetyl Substituents: The ethyl group at position 1 in this compound enhances lipophilicity compared to 3-Acetylpyridin-2(1H)-one, which has a polar acetyl group. The acetyl group may participate in keto-enol tautomerism, altering reactivity in condensation reactions . The aminomethyl group in the target compound provides nucleophilic character, enabling covalent modifications (e.g., amide coupling), whereas the acetyl group is less reactive toward nucleophiles.

Dimethyl Substituents: 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS 771579-27-2) incorporates methyl groups at positions 4 and 6, which increase steric bulk. This could reduce solubility but improve metabolic stability in pharmaceutical applications .

Biological Activity

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one (also referred to as the compound) is a derivative of dihydropyridine with significant potential in various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₂O, with a molecular weight of 155.20 g/mol. The compound features an aminomethyl group that enhances its reactivity and potential interactions with biological targets.

The biological activity of the compound is attributed to its structural features:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with various biological molecules, enhancing its affinity for specific targets.

- π-π Interactions : The pyridinone ring can engage in π-π interactions, which may modulate the activity of enzymes or receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibacterial agents.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Its ability to modulate neurotransmitter systems highlights its relevance in treating neurological disorders.

Anticancer Potential

There are indications that this compound may possess anticancer properties. Studies have linked similar compounds to the inhibition of key cellular pathways involved in cancer progression, although specific data on this compound remains limited .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and their implications:

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |

| Neuroprotection Research | Showed promise in protecting neuronal cells from oxidative stress-induced damage. |

| Anticancer Activity | Suggested inhibition of cancer cell proliferation in vitro; however, further studies are needed for validation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves cyclocondensation of ethyl-substituted pyridine precursors with aminomethylating agents. For example, intermediates like 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1173081-96-3) are synthesized via reductive amination or nucleophilic substitution under inert atmospheres . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR spectra confirm the dihydropyridinone ring and ethyl/aminomethyl substituents. Key signals include δ ~2.5 ppm (CH₂ of ethyl group) and δ ~4.0 ppm (NH₂ protons) .

- X-ray crystallography : Resolve bond angles and confirm the planarity of the dihydropyridinone ring. Similar compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) have been structurally validated using monoclinic crystal systems .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodology : Solubility is tested in polar (water, DMSO) and non-polar solvents (hexane) via UV-Vis spectroscopy. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Related dihydropyridinones show instability in acidic conditions but remain stable in neutral buffers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, studies on aminoimidazodipyridines revealed charge distribution patterns critical for designing derivatives with enhanced bioactivity .

Q. What experimental strategies resolve contradictions in spectral data or biological activity across studies?

- Methodology :

- Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere, degassed solvents) to minimize side products.

- Advanced analytics : Use LC-MS/MS to detect trace impurities that may skew biological assays. For instance, residual solvents in pyridine derivatives can inhibit enzyme activity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?

- Methodology : Modify substituents (e.g., replacing ethyl with bulkier alkyl groups) and assess changes in binding affinity via molecular docking (e.g., AutoDock Vina). SAR studies on pyridine carboxamides demonstrated that electron-withdrawing groups (e.g., cyano) enhance metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Scalability issues often arise from racemization at high temperatures, requiring precise thermal control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.